synthesis and characterization of 4-benzyl-1,3-thiazolidine-2-thione
synthesis and characterization of 4-benzyl-1,3-thiazolidine-2-thione
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Benzyl-1,3-thiazolidine-2-thione
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The methodologies detailed herein are grounded in established chemical principles, ensuring reliability and reproducibility for researchers, scientists, and professionals in drug development.
Introduction: The Significance of 4-Benzyl-1,3-thiazolidine-2-thione
Thiazolidine-2-thiones are a class of sulfur and nitrogen-containing heterocyclic compounds that form the structural core of various biologically active molecules. Their utility spans from chiral auxiliaries in asymmetric synthesis to scaffolds for the development of novel therapeutic agents. The subject of this guide, 4-benzyl-1,3-thiazolidine-2-thione, is of particular interest due to the presence of a benzyl group, which can influence its stereochemical and biological properties. Understanding its synthesis and characterizing its structure are foundational steps for its application in further research and development.
Synthesis of 4-Benzyl-1,3-thiazolidine-2-thione
The synthesis of 4-benzyl-1,3-thiazolidine-2-thione is most commonly achieved through the cyclization of a corresponding amino alcohol with carbon disulfide. This reaction is a robust and well-established method for the formation of the thiazolidine-2-thione ring system.
Reaction Mechanism and Rationale
The synthesis proceeds via a dithiocarbamate intermediate. The amino group of the starting material, (S)-2-amino-3-phenyl-1-propanol, acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The resulting dithiocarbamic acid is then deprotonated by a base, typically potassium hydroxide, to form a dithiocarbamate salt. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the alkoxide on the thiocarbonyl group, followed by the elimination of a leaving group (in this case, a hydroxide ion which is subsequently protonated to water), leads to the formation of the five-membered thiazolidine-2-thione ring.
The choice of (S)-2-amino-3-phenyl-1-propanol as the starting material is strategic, as its stereochemistry directs the formation of the corresponding chiral 4-benzyl-1,3-thiazolidine-2-thione. The benzyl group at the 4-position of the resulting heterocycle is a direct consequence of the phenyl group in the side chain of the starting amino alcohol.
Experimental Protocol
The following protocol details a representative synthesis of 4-benzyl-1,3-thiazolidine-2-thione.
Materials:
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(S)-2-amino-3-phenyl-1-propanol
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Carbon disulfide (CS₂)
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Potassium hydroxide (KOH)
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Methanol (MeOH)
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Water (H₂O)
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Dichloromethane (CH₂Cl₂)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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A solution of potassium hydroxide (1.2 equivalents) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.
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(S)-2-amino-3-phenyl-1-propanol (1 equivalent) is added to the methanolic KOH solution, and the mixture is stirred at room temperature for 15 minutes.
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Carbon disulfide (1.5 equivalents) is added dropwise to the reaction mixture at 0 °C (ice bath).
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The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure using a rotary evaporator.
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The residue is partitioned between water and dichloromethane.
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The aqueous layer is extracted three times with dichloromethane.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
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The solvent is removed under reduced pressure to yield the crude product.
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The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-benzyl-1,3-thiazolidine-2-thione.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 4-benzyl-1,3-thiazolidine-2-thione.
Characterization of 4-Benzyl-1,3-thiazolidine-2-thione
The structural elucidation and confirmation of purity of the synthesized 4-benzyl-1,3-thiazolidine-2-thione are performed using a combination of spectroscopic techniques and physical property measurements.
Physical Properties
A fundamental characterization of a solid organic compound is its melting point. A sharp melting point range is indicative of high purity.
| Property | Expected Value |
| Melting Point | 94-96 °C |
| Appearance | White to off-white solid |
| Optical Rotation | Specific values depend on the enantiomeric purity |
Spectroscopic Analysis
Spectroscopic methods provide detailed information about the molecular structure of the compound.
¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | Multiplet | 5H | Aromatic protons (Ph-H) |
| ~4.50 | Multiplet | 1H | H-4 |
| ~3.50 | Doublet of doublets | 1H | H-5a |
| ~3.20 | Doublet of doublets | 1H | H-5b |
| ~3.00 | Doublet of doublets | 1H | Benzyl CH₂a |
| ~2.80 | Doublet of doublets | 1H | Benzyl CH₂b |
| ~8.00 | Broad singlet | 1H | N-H |
¹³C NMR (Carbon NMR) Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~202 | C=S (Thione) |
| ~137 | Aromatic C (ipso) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~60 | C-4 |
| ~40 | Benzyl CH₂ |
| ~35 | C-5 |
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Medium, Broad | N-H stretch |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2900 | Medium | Aliphatic C-H stretch |
| ~1500, ~1450 | Strong | C=C aromatic ring stretches |
| ~1250 | Strong | C=S stretch (Thione) |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z Value | Interpretation |
| [M]+ | Molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₁NS₂) |
| [M-SH]+ | Fragment corresponding to the loss of a sulfhydryl radical |
| [M-C₆H₅CH₂]+ | Fragment corresponding to the loss of a benzyl radical |
Characterization Workflow Diagram
Caption: Workflow for the characterization of 4-benzyl-1,3-thiazolidine-2-thione.
Conclusion
The are well-established processes that provide access to a valuable building block for organic and medicinal chemistry. The protocol detailed in this guide is reliable and can be readily implemented in a standard laboratory setting. The comprehensive characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound, which is a critical prerequisite for its use in further applications.
References
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Synthesis of Chiral 4-Substituted-1,3-thiazolidine-2-thiones from α-Amino Alcohols and Carbon Disulfide. Organic Syntheses, Coll. Vol. 10, p.4 (2004); Vol. 79, p.206 (2002). URL: [Link]
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A convenient synthesis of 2-aminothiazoles from 1,3-thiazolidine-2-thione. Arkivoc, 2007 (xiv) 159-166. URL: [Link]
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Synthesis and Characterization of New Thiazolidine-2-thione Derivatives. Journal of Heterocyclic Chemistry, 52(5), 1436-1441 (2015). URL: [Link]
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Thiazolidine-2-thione: A Privileged Scaffold in Medicinal Chemistry. Molecules, 25(16), 3665 (2020). URL: [Link]
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Facile Synthesis of 4-Substituted Thiazolidine-2-thiones from Amino Alcohols. Synthetic Communications, 35(10), 1365-1371 (2005). URL: [Link]
